![molecular formula C10H13N3O2S B2974496 N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide CAS No. 2094370-53-1](/img/structure/B2974496.png)
N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide, also known as MTFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide has been studied for its potential applications in various fields, including cancer research, drug delivery systems, and materials science. In cancer research, N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug delivery systems, N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide has been used as a linker to attach drugs to nanoparticles for targeted delivery. In materials science, N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide has been used as a monomer to synthesize polymeric materials with unique properties.
Mechanism of Action
N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide exerts its biological effects through the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in various cellular processes, including cell growth and differentiation. By inhibiting HDAC, N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide can alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide has been shown to have both biochemical and physiological effects. Biochemically, N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide inhibits HDAC activity, leading to changes in gene expression. Physiologically, N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide in lab experiments is its specificity for HDAC inhibition, which allows for targeted effects on gene expression. However, one limitation is the potential for off-target effects, which may affect other cellular processes.
Future Directions
There are several future directions for research on N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide. One area of interest is the development of N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide-based drug delivery systems for targeted cancer therapy. Another area of interest is the synthesis of novel polymeric materials using N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide as a monomer. Additionally, further studies on the biochemical and physiological effects of N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide may lead to the development of new therapeutic strategies for cancer treatment.
Synthesis Methods
N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide can be synthesized through a multistep process involving the reaction of thiazolylformamide with propargyl bromide, followed by the addition of methylamine. The final product is obtained through purification and isolation techniques.
properties
IUPAC Name |
4-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-3-8(14)11-4-5-12-10(15)9-7(2)13-6-16-9/h3,6H,1,4-5H2,2H3,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQPEKGEVZQMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


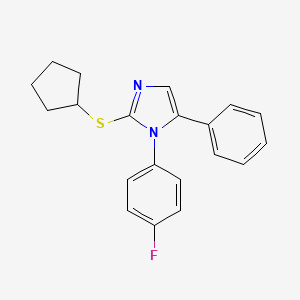
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974415.png)
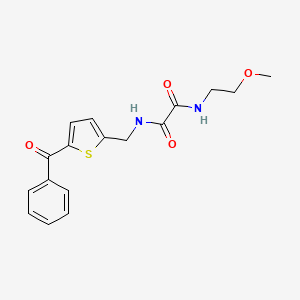
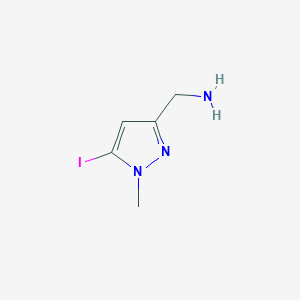
![N-(2,2-dimethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974419.png)
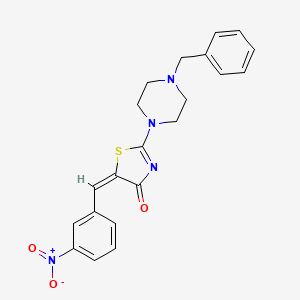
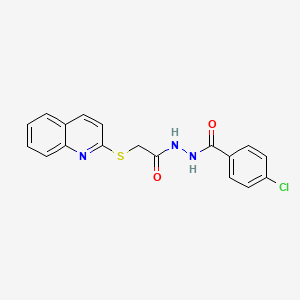
![2-Bromo-1-[1-(trifluoromethyl)cyclopropyl]ethanone](/img/structure/B2974424.png)
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2974430.png)
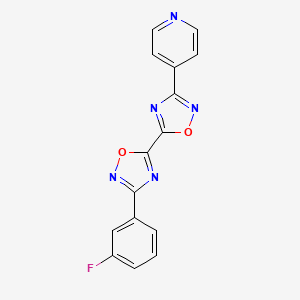
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2974433.png)
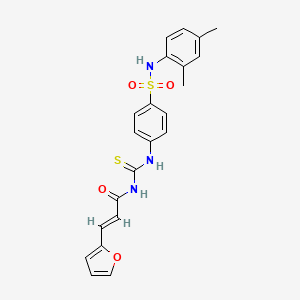
![Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974436.png)